8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one
Description
8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one is a brominated benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. The compound features a bromine atom at position 8 and a methyl group at position 1.
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTYTIPGPMVRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Bromine vs.
- Methoxyimino Group: The oxime ether in (E)-5-(methoxyimino)-derivatives enhances hydrogen-bonding capacity, which may improve target binding in antitrypanosomal applications compared to the bromo-methyl analog .
Physicochemical Properties
- Crystallinity: Methoxyimino derivatives form stable crystalline structures via N–H···O hydrogen bonds, whereas brominated analogs may exhibit different packing behaviors due to halogen interactions .
Research Implications
The unique substitution pattern of 8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one positions it as a promising candidate for:
Material Science : Utilization in metal-organic frameworks (MOFs) due to halogen-metal interactions, inspired by Ru(II) complex studies .
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